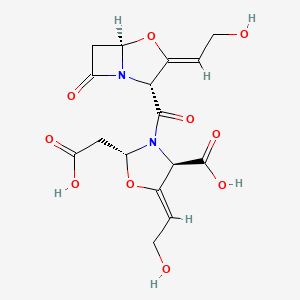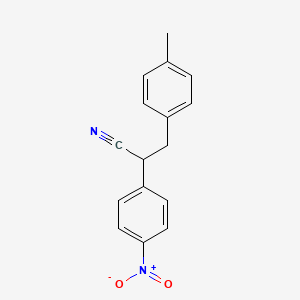
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile, also known as NPPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting the activity of acetylcholinesterase, this compound can potentially be used to treat a range of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, this compound has also been found to exhibit antioxidant activity, making it a potential candidate for the development of drugs that target oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile. One promising area of research is the development of new drugs that target enzyme activity. This compound has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of drugs that target enzyme activity. Another area of research is the development of new methods for synthesizing this compound, which could potentially improve its yield and reduce its cost. Additionally, further research is needed to better understand the potential toxicity of this compound and its effects on living organisms.
Méthodes De Synthèse
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of p-tolylacetonitrile with nitrobenzene in the presence of a base to form 4-nitrophenyl-3-(p-tolyl)propanenitrile. The resulting compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been the subject of extensive scientific research due to its potential use in various applications. One of the most significant applications of this compound is in the development of new drugs. This compound has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of drugs that target enzyme activity.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYHJAWYAWGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857061 |
Source


|
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254177-46-2 |
Source


|
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


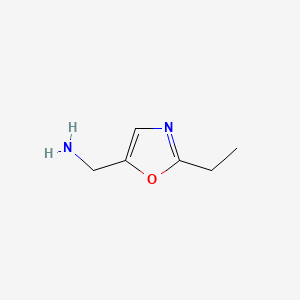
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
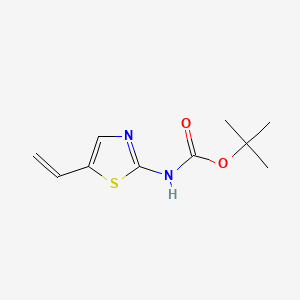
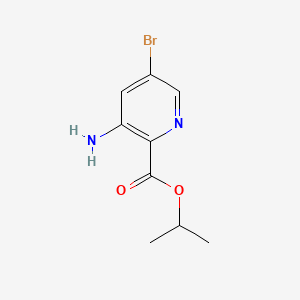
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)
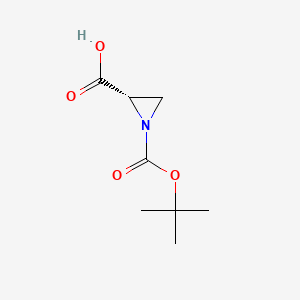
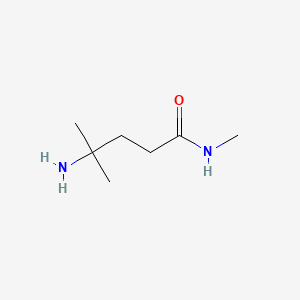

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
